2-Ethylheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-8(4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSVUBJGFTOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880929 | |
| Record name | heptanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-29-1 | |
| Record name | 2-Ethylheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | heptanoic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Advanced Chemical Synthesis of 2 Ethylheptanoic Acid
Industrial Production Methodologies
The most established industrial routes to produce 2-Ethylheptanoic acid begin with butanal, a product of propylene (B89431) hydroformylation. nih.gov These methods are centered around the formation of a key intermediate, 2-ethylhexanal (B89479), which is subsequently converted to the final acid product. nih.govintratec.us
This pathway is a cornerstone of industrial production, involving the self-condensation of butanal to form an eight-carbon aldehyde, which is then oxidized. intratec.usintratec.us
The synthesis of the critical intermediate, 2-ethylhexanal (2-EHAL), begins with the aldol (B89426) condensation of n-butanal. libretexts.org In this process, two molecules of butanal react in the presence of a base catalyst, typically potassium hydroxide (B78521) (KOH), to form 2-ethyl-3-hydroxyhexanal. libretexts.orggoogle.com This intermediate readily undergoes dehydration to yield the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. nih.govlibretexts.org
| Reaction Stage | Reactant(s) | Intermediate/Product | Typical Catalyst |
| Aldol Condensation | n-Butanal | 2-Ethyl-2-hexenal | Base catalysts (e.g., KOH) |
| Selective Hydrogenation | 2-Ethyl-2-hexenal, H₂ | 2-Ethylhexanal (2-EHAL) | Palladium (Pd) catalysts |
The final step in this industrial sequence is the oxidation of 2-ethylhexanal to this compound. This exothermic process is typically carried out in the liquid phase using air or pure oxygen as the oxidizing agent. nih.gov The reaction proceeds via a radical chain mechanism. nih.gov
Various catalysts can be employed to enhance the efficiency and selectivity of this oxidation, including salts of transition metals like manganese, cobalt, nickel, and copper. nih.govguidechem.com For instance, using a manganese acetate (B1210297) (Mn(Ac)₂) catalyst at 24°C with oxygen can achieve a 2-ethylhexanal conversion rate of 99.7% with a selectivity for the desired acid at 95.6%. guidechem.com Another approach utilizes phosphomolybdovanadium heteropolyacid as a highly active and reusable catalyst, which can achieve a selectivity of up to 99%. google.com Under specific conditions with this catalyst (60°C, 10 mL/s oxygen flow), a 99.83% conversion of 2-ethylhexanal and 98.34% selectivity for the acid can be reached. google.com Non-catalytic oxidation is also possible but generally results in lower yields. nih.gov
An alternative industrial route involves the use of 2-ethylhexanol as the starting material. guidechem.com This alcohol is itself derived from the hydrogenation of 2-ethylhexanal. In this pathway, this compound is synthesized through the catalytic dehydrogenation of 2-ethylhexanol. oriprobe.com
The process typically involves reacting 2-ethylhexanol with a strong base, such as sodium hydroxide (NaOH), in the presence of a copper-based catalyst. oriprobe.com For example, using copper(II) oxide as the catalyst at 220°C for 2.5 hours, the acid can be obtained in a yield of 80.9%. oriprobe.com While this method is viable, it is often considered less efficient, with lower yields and more by-products compared to the direct oxidation of 2-ethylhexanal, leading to its reduced use in modern facilities. guidechem.com
| Parameter | Value | Reference |
| Reactants | 2-Ethylhexanol, Sodium Hydroxide | oriprobe.com |
| Catalyst | Copper(II) Oxide | oriprobe.com |
| Temperature | 220°C | oriprobe.com |
| Reaction Time | 2.5 hours | oriprobe.com |
| Product Yield | 80.9% | oriprobe.com |
Synthesis from Butanal via Aldol Condensation and Oxidation
Catalytic Synthesis Approaches
Research into more efficient and environmentally friendly synthesis methods has led to the development of advanced catalytic systems. These approaches aim to use milder reaction conditions and greener oxidants.
A notable advancement in the synthesis of this compound is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. scispace.comnih.govmdpi.com This method aligns with the principles of green chemistry by utilizing molecular oxygen or air as the oxidant under mild conditions. nih.govresearchgate.net
The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the key active species. polimi.it This radical initiates a free-radical process, leading to the highly selective conversion of the aldehyde to the corresponding carboxylic acid. nih.govmdpi.com The reaction is often performed in a solvent, such as isobutanol, which helps to dissolve the NHPI and manage the reaction heat. nih.govresearchgate.net This system has demonstrated exceptional performance, achieving a selectivity for this compound greater than 99%. nih.govscispace.comnih.govresearchgate.net The high selectivity, use of a cost-effective oxidant, and mild operating conditions make NHPI-catalyzed oxidation a promising technology for industrial implementation. nih.govmdpi.com
N-Hydroxyphthalimide (NHPI) Catalyzed Oxidation
Influence of Catalyst Amount, Solvent Type, and Quantity
The efficiency of this compound synthesis is significantly influenced by the catalyst amount, as well as the type and quantity of the solvent used. In the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal, increasing the catalyst amount from 1 mol% to 10 mol% in acetonitrile (B52724) (MeCN) at 30°C for three hours led to an increase in 2-ethylhexanal conversion from 98.7% to 99.8%. However, the selectivity for this compound decreased from 51% to 41% due to the formation of byproducts. Considering the potential for sediment formation in larger scale operations, a 5 mol% catalyst amount was deemed optimal. nih.gov
The choice of solvent plays a crucial role in the reaction's success. nih.gov In the NHPI-catalyzed oxidation, various solvents were tested, with isobutanol demonstrating the highest selectivity for this compound at over 99%, with a 2-ethylhexanal conversion of 99.8%. nih.govresearchgate.net Acetonitrile also yielded high conversion but with lower selectivity. nih.gov The use of isobutanol is particularly advantageous as it allows potential producers of 2-ethylhexanal from butanal to utilize a less valuable alcohol. nih.govresearchgate.net The quantity of the solvent also impacts the reaction; for instance, in the oxidation of 2-ethylhexanol using a 4%ZnO/Al2O3 catalyst, specific quantities of reactants and catalysts were found to be optimal for achieving the best conversion and selectivity. globethesis.com
Table 1: Influence of Solvent Type on NHPI-Catalyzed Oxidation of 2-Ethylhexanal
| Solvent | 2-Ethylhexanal Conversion (%) | This compound Selectivity (%) |
|---|---|---|
| Isobutanol | 99.8 | >99 |
| Acetonitrile | 99.5 | 47 |
| Toluene | 98.5 | 55 |
| Heptane | 97.2 | 63 |
This table is based on data from a study on the efficient synthesis of 2-ethylhexanoic acid via N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal. nih.gov
Reaction Temperature and Time Optimization
Optimizing reaction temperature and time is critical for maximizing the yield and selectivity of this compound while minimizing energy consumption and byproduct formation. nih.govglobethesis.com In the oxidation of 2-ethylhexanal, an increase in temperature generally leads to a higher conversion rate. nih.gov For instance, in one study, as the temperature rose from 30°C to 83°C, the conversion of 2-ethylhexanal increased, with the content of the aldehyde in the post-reaction mixture decreasing from 76% to 26%. nih.gov However, the selectivity towards this compound also changed, with its content in the products being 18% at 30°C and 50% at 83°C. nih.gov
The reaction time is another key parameter. In the NHPI-catalyzed oxidation of 2-ethylhexanal in isobutanol at 60°C, a high conversion of 99.8% and selectivity of over 99% for this compound were achieved within 5 hours. nih.gov Further extending the reaction time did not significantly improve the results. The optimization of these parameters is a balancing act to achieve the desired product yield and purity efficiently. nih.gov
Table 2: Effect of Temperature and Time on 2-Ethylhexanal Oxidation
| Temperature (°C) | Reaction Time (hours) | 2-Ethylhexanal Conversion (%) | This compound Selectivity (%) |
|---|---|---|---|
| 30 | 3 | 99.5 | 47 |
| 40 | 3 | 99.7 | 68 |
| 50 | 3 | 99.8 | 85 |
| 60 | 5 | 99.8 | >99 |
This table is based on data from a study on the efficient synthesis of 2-ethylhexanoic acid via N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal in different solvents and conditions. nih.gov
Metal Complex Catalysis (e.g., Fe(II), Ni(II), Co(II), Mn(II) 2-ethylhexanoate (B8288628), Mn(II) acetate)
Various metal complexes have been effectively employed as catalysts in the synthesis of this compound, primarily through the oxidation of 2-ethylhexanal. nih.govmdpi.com Complexes of iron(II), nickel(II), and cobalt(II) have demonstrated catalytic activity, achieving a 70% yield of this compound when using oxygen as the oxidizing agent in a dichloroethane solvent at room temperature. nih.govrsc.org
Manganese complexes, in particular, have shown significant promise. The use of Mn(II) 2-ethylhexanoate as a catalyst for the oxidation of 2-ethylhexanal with oxygen at 40°C resulted in an 80% yield of this compound. nih.govmdpi.com Similarly, utilizing Mn(II) acetate as the catalyst in an octanoic acid solvent for the same reaction led to an 83% yield of the desired acid. nih.govmdpi.com In another instance, the oxidation of 2-ethylhexanal with oxygen in the presence of Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate at room temperature and a pressure of 0.5 or 0.75 MPa achieved a high yield of 97–98%. nih.gov These metal ethylhexanoate complexes are valued for their solubility in nonpolar organic solvents and their function as catalysts in oxidation reactions. wikipedia.org
Phosphomolybdovanadium Heteropolyacid Catalysis
Phosphomolybdovanadium heteropolyacids have emerged as highly effective catalysts for the synthesis of this compound through the air oxidation of 2-ethylhexanal. google.com These catalysts are noted for their high activity, the small quantities required, and their reusability. google.com A key advantage of this catalytic system is the significant increase in conversion rates and yields, reportedly 10-15% higher than traditional oxidants like potassium permanganate (B83412) or nitric acid, without causing corrosion to the reaction equipment. google.com
In a specific application, using H₄PMo₁₁VO₄₀·32H₂O as the catalyst in a dilute hydrochloric acid solution at 60°C with an oxygen flow rate of 10 mL/s for 5 hours, the conversion of 2-ethylhexanal reached 99.83%. google.com Under these conditions, the selectivity for this compound was 98.34%, resulting in a yield of 98.79%. google.com The reaction conditions, including temperature, time, and oxygen flow rate, can be fine-tuned to optimize the yield and selectivity. For example, at the same temperature and catalyst concentration but with a reaction time of 7 hours and an oxygen flow rate of 5 mL/s, the conversion of 2-ethylhexanal was 95.57% with a selectivity of 95.44%. google.com
Alternative Catalytic Systems and Green Chemistry Principles
In the pursuit of more sustainable chemical processes, research has focused on developing alternative catalytic systems for this compound synthesis that align with the principles of green chemistry. globethesis.comresearchgate.net This involves the use of environmentally benign oxidants, such as oxygen or air, and catalysts that are efficient, selective, and reusable. nih.govmdpi.com
One notable example is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. nih.govresearchgate.netnih.gov This method offers high selectivity (>99%) for this compound under mild conditions and utilizes a cost-effective and environmentally friendly oxidizing agent. nih.govresearchgate.net The use of isobutanol as a solvent in this system is also a step towards greener synthesis, as it is a less valuable alcohol. nih.govresearchgate.net
Another approach involves the use of solid-supported catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. For instance, a series of transition-metal oxide catalysts on an alumina (B75360) (Al₂O₃) support have been investigated for the one-step oxidation of 2-ethylhexanol to this compound using oxygen. globethesis.com Among these, a 4%ZnO/Al₂O₃ catalyst calcined at 800°C showed the best performance, achieving a conversion of 42.4% and a selectivity of 18.1%. globethesis.com The development of such heterogeneous catalysts is a key focus in green chemistry as it simplifies product purification and reduces the environmental footprint of the process. mdpi.com
Novel Synthetic Methodologies and Process Intensification
Continuous Catalytic Processes
The development of continuous catalytic processes for the synthesis of this compound represents a significant step towards process intensification and improved efficiency. Continuous flow reactors, such as bubble tower or falling film reactors, offer several advantages over traditional batch processes, including better temperature control, enhanced safety, and the potential for higher throughput. patsnap.comgoogle.com
In one example of a continuous process, a solution of 2-ethylhexanal in 2-ethylhexanoic acid containing a manganese acetate (Mn(Ac)₂) catalyst is fed into a falling film reactor. guidechem.com Oxygen is introduced concurrently, and the reaction proceeds as the mixture flows down the reactor walls. guidechem.com This setup allows for efficient heat removal from the exothermic oxidation reaction. nih.gov Using this method, a 99.7% conversion of 2-ethylhexanal with a 95.6% selectivity for this compound has been reported. guidechem.com
Another approach utilizes a bubble tower reactor where the raw materials are added from the top and an oxygen-containing gas is introduced from the bottom, creating a counter-current flow. patsnap.com This design promotes efficient mixing and mass transfer between the gas and liquid phases. The use of catalysts such as Mn(Ac)₂, potassium acetate (KAc), or copper(II) acetate (Cu(Ac)₂) in such a system can lead to high selectivity and yield of this compound. patsnap.comgoogle.com These continuous processes are indicative of the ongoing efforts to make the production of this compound more efficient and scalable. semanticscholar.org
Exploration of Sustainable Synthesis Routes
In line with the growing emphasis on green chemistry and environmental stewardship, research efforts have been directed towards developing more sustainable and eco-friendly synthetic pathways for this compound. These routes aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional industrial methods. Key areas of exploration include the use of efficient organocatalysts with environmentally benign oxidants and the application of biocatalysis for stereoselective synthesis.
Green Oxidation Processes
A significant advancement in the sustainable synthesis of 2-ethylhexanoic acid, a structurally similar and commercially important compound, provides a model for greener routes applicable to this compound. One such method involves the oxidation of 2-ethylhexanal using oxygen or air, which are cost-effective and environmentally friendly oxidizing agents. mdpi.comnih.gov This process is facilitated by the organocatalyst N-hydroxyphthalimide (NHPI) under mild reaction conditions. mdpi.comresearchgate.net The reaction demonstrates high selectivity, achieving over 99% for the desired carboxylic acid. mdpi.comnih.gov
The use of isobutanol as a solvent is a crucial aspect of this green methodology. mdpi.comnih.gov Isobutanol effectively dissolves the NHPI catalyst, is not esterified under the reaction conditions, and aids in heat exchange. mdpi.com This method aligns with global trends in developing green oxidation processes and shows high potential for industrial implementation due to its high selectivity and the use of a cost-effective oxidant. mdpi.comresearchgate.net Research has systematically studied the influence of various parameters to optimize the reaction, as detailed in the table below.
Table 1: Influence of Reaction Parameters on NHPI-Catalyzed Oxidation of 2-Ethylhexanal This interactive table summarizes the studied effects of different variables on the synthesis of 2-ethylhexanoic acid, a proxy for understanding potential sustainable routes for this compound.
| Parameter Studied | Variable | Observation | Source |
|---|---|---|---|
| Catalyst Amount | Varied Concentration | Influences the rate of conversion to the acid. | mdpi.com |
| Solvent Type | Different Polar Solvents | Isobutanol found to be highly effective. | mdpi.com |
| Temperature | Mild Conditions | Optimized for high selectivity and conversion. | mdpi.com |
| Reaction Time | Varied Duration | Affects the overall yield and product composition. | mdpi.com |
| Oxidizing Agent | Oxygen vs. Air | Both are effective and environmentally benign. | mdpi.comnih.gov |
Biocatalytic Synthesis
Biocatalysis represents another frontier in the sustainable synthesis of chiral molecules like this compound. Enzymes offer high selectivity under mild conditions, often in aqueous environments. Research into the synthesis of 2-ethylhexanoic acid using cytochrome P450cam demonstrates the potential of this approach. acs.org This enzyme catalyzes the formation of 2-ethylhexanoic acid from 2-ethylhexanol. acs.org
A key finding of this biocatalytic route is its inherent stereoselectivity. The P450cam enzyme shows a preference for producing one enantiomer over the other. acs.org Kinetic studies revealed that (R)-2-ethylhexanoic acid is produced 3.5 times faster than the (S)-enantiomer. acs.org In regioselectivity assays with a racemic mixture of the starting alcohol, the (R)-enantiomer constituted 50% of the total products, whereas the (S)-enantiomer only accounted for 13%. acs.org This stereoselectivity provides a basis for designing enzymes to produce optically pure enantiomers, which is of significant interest in various applications.
Table 2: Stereoselectivity in the Biocatalytic Synthesis of 2-Ethylhexanoic Acid using P450cam This interactive table presents the research findings on the stereoselective production of 2-ethylhexanoic acid enantiomers.
| Parameter | (R)-2-Ethylhexanoic Acid | (S)-2-Ethylhexanoic Acid | Source |
|---|---|---|---|
| Relative Production Rate | 3.5x faster | 1x | acs.org |
| Percentage of Total Products | 50% | 13% | acs.org |
The exploration of renewable feedstocks is also a critical component of sustainable synthesis. researchgate.net Traditional production methods for the precursors of this compound often rely on petrochemical sources like propylene. wikipedia.org Future research in sustainable chemistry aims to replace these with biomass-derived building blocks, further reducing the carbon footprint of the entire synthetic pathway.
Chemical Reactivity and Derivatization of 2 Ethylheptanoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is the primary site of chemical reactivity in 2-ethylheptanoic acid, undergoing reactions typical of this functional group, such as esterification, salt formation, and conversion to acid chlorides.
Esterification Reactions
This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. libretexts.orgresearchgate.net This reversible reaction involves the reaction of the carboxylic acid with an alcohol to form an ester and water. libretexts.org The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. researchgate.net
The general reaction for the esterification of this compound can be represented as follows:
CH₃(CH₂)₄CH(C₂H₅)COOH + R-OH ⇌ CH₃(CH₂)₄CH(C₂H₅)COOR + H₂O
The equilibrium can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org 2-Ethylheptanoate esters are valued for their properties as plasticizers and lubricants.
Salt Formation with Metal Cations
As a carboxylic acid, this compound reacts with metal hydroxides, oxides, or carbonates to form metal salts, also known as metal 2-ethylheptanoates. wikipedia.org These compounds are more accurately described as coordination complexes rather than simple ionic salts and are highly soluble in nonpolar organic solvents. wikipedia.org This solubility is a key property that underpins their widespread industrial applications. wikipedia.org
The formation of a metal salt can be generalized by the following reaction with a metal hydroxide (B78521):
n CH₃(CH₂)₄CH(C₂H₅)COOH + M(OH)ₙ → [CH₃(CH₂)₄CH(C₂H₅)COO]ₙM + n H₂O
Where 'M' represents a metal cation and 'n' is its valence state.
Metal salts of this compound have significant commercial importance, primarily as paint driers and stabilizers for polyvinyl chloride (PVC).
Paint Driers: Metal 2-ethylheptanoates, particularly those of cobalt, manganese, and zinc, are essential components in alkyd-based paints and varnishes. nih.gov They act as catalysts for the oxidative cross-linking of drying oils, accelerating the drying and hardening of the paint film. nih.gov
Cobalt (II) 2-ethylheptanoate is a highly active surface drier, promoting rapid drying at the air-paint interface. nih.gov
Manganese (II) 2-ethylheptanoate functions as a through-drier, ensuring uniform drying of the entire paint film. nih.gov
Zinc (II) 2-ethylheptanoate acts as an auxiliary drier, preventing wrinkling of the paint surface and improving gloss. nih.gov
The effectiveness of these metal salts is attributed to their ability to promote the formation of free radicals, which initiates the polymerization of the unsaturated fatty acids in the drying oils.
PVC Stabilizers: The thermal degradation of PVC during processing releases hydrogen chloride (HCl), which can further catalyze the degradation process. youtube.com Metal carboxylates, including zinc 2-ethylheptanoate, are used as heat stabilizers to mitigate this degradation. libretexts.org Zinc stabilizers work by reacting with the labile chlorine atoms in the PVC structure, preventing the elimination of HCl. chemicalbook.comchemicalbook.com They are often used in combination with other metal soaps, such as calcium stearate, to provide a synergistic stabilizing effect. chemicalbook.comchemicalbook.com
Table 1: Applications of Common Metal Salts of this compound
| Metal Salt | Primary Application | Function |
|---|---|---|
| Cobalt(II) 2-ethylheptanoate | Paint Drier | Surface drying catalyst |
| Manganese(II) 2-ethylheptanoate | Paint Drier | Through-drying catalyst |
| Zinc(II) 2-ethylheptanoate | Paint Drier / PVC Stabilizer | Auxiliary drier, prevents wrinkling / Heat stabilizer |
Formation of Acid Chlorides
This compound can be converted to its corresponding acid chloride, 2-ethylheptanoyl chloride, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture.
The reaction proceeds as follows:
CH₃(CH₂)₄CH(C₂H₅)COOH + SOCl₂ → CH₃(CH₂)₄CH(C₂H₅)COCl + SO₂ + HCl
2-Ethylheptanoyl chloride is a reactive intermediate that can be used to synthesize other derivatives, such as esters and amides, under milder conditions than those required for the direct reaction with the carboxylic acid.
Reactions Involving the Branched Alkyl Chain
The branched alkyl chain of this compound is largely unreactive under most conditions, typical of saturated hydrocarbons. The C-H bonds of the alkyl chain are strong and nonpolar, making them resistant to attack by most reagents. Reactions such as halogenation can occur under free-radical conditions, for example, in the presence of UV light, but these reactions are generally non-selective and can lead to a mixture of products. libretexts.org The reactivity of the molecule is overwhelmingly dominated by the carboxylic acid functional group.
Synthesis and Characterization of this compound Derivatives
The primary derivatives of this compound are its esters, metal salts, and acid chloride, the synthesis of which has been described in the preceding sections. The characterization of these derivatives is crucial to confirm their structure and purity. A variety of spectroscopic techniques are employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the carbonyl (C=O) stretching vibration is a key diagnostic peak. For the carboxylic acid, this peak typically appears around 1700-1725 cm⁻¹. In its esters, this peak shifts to a slightly higher frequency (1735-1750 cm⁻¹). The formation of a metal salt is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate salt absorptions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). nih.gov Upon esterification, this peak disappears, and new signals corresponding to the protons of the alcohol moiety appear. consensus.app ¹³C NMR is also useful for observing the change in the chemical environment of the carbonyl carbon upon derivatization.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. researchgate.net Derivatives will exhibit different molecular ion peaks and fragmentation patterns, which can be used to confirm their identity.
Table 2: Spectroscopic Data for this compound and its Derivatives
| Compound | Key IR Peak (C=O stretch, cm⁻¹) | Key ¹H NMR Signal (ppm) |
|---|---|---|
| This compound | ~1710 | Broad singlet ~10-13 (COOH) |
| Ethyl 2-ethylheptanoate | ~1735 | Quartet ~4.1 (OCH₂) |
| Sodium 2-ethylheptanoate | (carboxylate stretches) | Absence of COOH proton signal |
| 2-Ethylheptanoyl chloride | ~1800 | - |
Esters of this compound (e.g., PVB film plasticizers, synthetic lubricants)
Esterification is one of the most significant reactions of this compound, producing a versatile class of compounds used extensively as plasticizers and high-performance lubricants. The reaction typically involves heating the acid with an alcohol in the presence of an acid catalyst, leading to the formation of an ester and water.
The structure of the alcohol used for esterification is a critical determinant of the final product's properties. The branched alkyl chain of this compound disrupts the crystalline packing of polymer chains and lowers the freezing point of the resulting esters, making them highly effective in these applications.
PVB Film Plasticizers: Esters derived from this compound, and more commonly its close analog 2-ethylhexanoic acid, are utilized as primary plasticizers for polyvinyl butyral (PVB) resins. These PVB films are critical components in the manufacturing of laminated safety glass for automotive and architectural applications. The plasticizer integrates between the PVB polymer chains, increasing their free volume and flexibility. This enhancement in elasticity is crucial for the impact resistance and safety performance of the glass laminate. Glycol esters, such as those formed with triethylene glycol (e.g., triethylene glycol bis(2-ethylhexanoate), 3G8), are particularly effective due to their low volatility, compatibility with the PVB resin, and ability to maintain film flexibility over a wide temperature range.
Synthetic Lubricants: Esters of this compound are also key components in the formulation of synthetic lubricants, which are engineered for high-performance applications where mineral oils are inadequate. Polyol esters, synthesized by reacting this compound with polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), are a prominent class of synthetic base oils.
The defining characteristics of these esters include:
Excellent Thermal and Oxidative Stability: The absence of benzylic hydrogens and the stability of the ester linkage contribute to high resistance to breakdown at extreme temperatures.
Low Volatility: Their high molecular weight results in low vapor pressure, which is essential for high-temperature applications.
High Viscosity Index (VI): These esters exhibit a smaller change in viscosity with temperature fluctuations compared to conventional mineral oils, ensuring reliable performance across a broad operating range.
Low Pour Point: The branched structure of the acid component hinders crystallization at low temperatures, ensuring fluidity and effective lubrication in cold environments.
| Ester Type | Reactant Alcohol | Key Properties | Primary Application |
|---|---|---|---|
| Glycol Ester | Triethylene Glycol | Low volatility, high compatibility, good flexibility | PVB Film Plasticizer |
| Polyol Ester | Neopentyl Glycol (NPG) | High thermal stability, low pour point | Synthetic Lubricant Base Stock |
| Polyol Ester | Trimethylolpropane (TMP) | High viscosity index, excellent oxidative stability | Aviation Turbine Oils, Compressor Lubricants |
| Polyol Ester | Pentaerythritol (PE) | Very high thermal stability, low volatility | High-Temperature Engine Oils, Hydraulic Fluids |
Amidification and Other Functional Group Transformations
Amidification: this compound can be converted to amides through reaction with ammonia (B1221849) or primary and secondary amines. The direct reaction requires high temperatures to drive off the water formed during the condensation, forming the amide bond. Industrially, this process can be facilitated by catalysts. A common laboratory method involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine at lower temperatures to produce the corresponding N-substituted 2-ethylheptanamide. Another approach uses activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct coupling of the acid and amine. The resulting amides can serve as intermediates in organic synthesis or as specialty surfactants and corrosion inhibitors.
Other Functional Group Transformations: The carboxylic acid moiety of this compound allows for several other fundamental transformations:
Formation of Metal Salts: As a carboxylic acid, this compound readily reacts with metal bases (hydroxides, oxides, carbonates) in a neutralization reaction to form metal 2-ethylheptanoates. These are not simple ionic salts but are better described as coordination complexes, which are highly soluble in nonpolar organic solvents. wikipedia.org This property is crucial for their application as catalysts and driers.
Reduction to Alcohol: The carboxyl group can be reduced to a primary alcohol, yielding 2-ethylheptanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), and provides a synthetic route to the corresponding alcohol from the acid.
Conversion to Acyl Halide: this compound can be converted to its corresponding acyl halide, most commonly 2-ethylheptanoyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate used in the synthesis of esters and amides under milder conditions than the parent acid.
| Transformation | Reagent(s) | Product | Significance |
|---|---|---|---|
| Amidification | Amine (R-NH₂), Heat or Activating Agent (e.g., DCC) | 2-Ethylheptanamide | Synthesis of surfactants, intermediates |
| Salt Formation | Metal Base (e.g., Co(OH)₂) | Metal 2-Ethylheptanoate | Catalysts, paint driers, PVC stabilizers |
| Reduction | LiAlH₄, followed by H₃O⁺ | 2-Ethylheptanol | Conversion to the corresponding primary alcohol |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 2-Ethylheptanoyl Chloride | Reactive intermediate for ester and amide synthesis |
Novel Derivative Synthesis for Specific Applications
Beyond its use in bulk applications, this compound serves as a building block for the synthesis of novel derivatives with specialized functions. The lipophilic nature of the 2-ethylheptyl group is often exploited to enhance the solubility of molecules in nonpolar media or to facilitate their transport across biological membranes.
Metal Carboxylates as Catalysts and Driers: A significant application of this compound derivatives is in the form of metal salts (coordination complexes). These compounds are crucial in various industrial processes:
Paint Driers: Metal 2-ethylheptanoates (and more commonly, 2-ethylhexanoates) of cobalt, manganese, and zinc are used as "driers" in alkyd paints and coatings. wikipedia.org They act as catalysts for the oxidative polymerization of drying oils, accelerating the curing process of the paint film.
Polymerization Catalysts: Tin(II) 2-ethylhexanoate (B8288628) is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. wikipedia.org
Synthesis of Biologically Active Molecules: The core structure of this compound can be incorporated into more complex molecules to develop new therapeutic or antimicrobial agents. The synthesis of novel ester or amide derivatives, where the acid is coupled to a biologically active moiety (such as a quinoline), is an area of research for creating compounds with potential antimicrobial or anticancer properties. mdpi.comfrontiersin.org The lipophilic carbon chain can improve the compound's pharmacokinetic properties. For example, research into novel quinoline-derived propanoic acid esters has shown potent activity against specific bacteria like Helicobacter pylori. mdpi.com While not directly using this compound, this demonstrates a synthetic strategy where similar branched-chain carboxylic acids are used to create new chemical entities with targeted biological functions.
Analytical Methodologies for 2 Ethylheptanoic Acid Determination
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. Both gas chromatography and high-performance liquid chromatography are widely employed for the analysis of 2-ethylheptanoic acid.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The United States Pharmacopeia (USP) monograph for potassium clavulanate outlines a GC method with flame ionization detection (FID) to determine this compound impurities. thermofisher.comchromatographyonline.com This method involves extracting the analyte from a strong acid solution into an organic solvent before injection into the GC system. thermofisher.com
GC coupled with mass spectrometry (GC-MS) is a highly specific and sensitive method for the definitive identification and quantification of this compound. rsc.org This technique combines the separation power of GC with the mass analysis capabilities of MS, providing structural information that confirms the identity of the analyte. nih.gov GC-MS has been successfully used to determine this compound in various matrices, including human urine and food products. researchgate.netsigmaaldrich.com In selected ion monitoring (SIM) mode, GC-MS offers enhanced sensitivity for trace-level detection. researchgate.netsigmaaldrich.com
One study developed a GC-MS method for the simultaneous analysis of 2-ethylhexanoic acid and its metabolites in urine. researchgate.net After derivatization, the compounds were analyzed by GC-MS in SIM mode, allowing for accurate quantification. researchgate.net Another application involved the identification of 2-ethylhexanoic acid in baby foods and fruit juices, where amounts ranging from 0.01 to 3.2 mg/kg were detected. researchgate.net
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Derivative Type | 1 TMS |
| Retention Index | 1155.41 |
Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is often necessary prior to GC analysis to improve chromatographic performance and detection sensitivity. colostate.edu This process involves converting the carboxylic acid group into a less polar and more volatile ester.
A common derivatization agent for this compound is pentafluorobenzyl bromide (PFBBr). rsc.orgnih.gov The reaction forms a pentafluorobenzyl ester, which is highly responsive to electron capture detection (ECD), a sensitive detection method used in GC. rsc.orgnih.gov This derivatization strategy has been applied to determine this compound in urine samples, with a reported detection limit of 0.01 mmol per mol of creatinine. rsc.orgnih.gov The recovery of the analyte using this method ranged from 81-90%. rsc.orgnih.gov
Other derivatization approaches include the formation of tert-butyldimethylsilyl derivatives after oximation, which has been used for the GC-MS analysis of 2-ethylhexanoic acid and its metabolites in urine. researchgate.net
Table 2: Performance of GC-ECD Method with Pentafluorobenzyl Ester Derivatization
| Parameter | Value |
|---|---|
| Analytical Range | 0.03-2.70 mmol/mol creatinine |
| Limit of Detection | 0.01 mmol/mol creatinine |
| Recovery | 81-90% |
| Coefficient of Variation | 9.8% |
High-performance liquid chromatography is another versatile technique suitable for the analysis of this compound. sigmaaldrich.com It is particularly useful for non-volatile or thermally labile compounds.
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like this compound. sielc.comamazonaws.com In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. libretexts.org
A simple RP-HPLC method for 2-ethylhexanoic acid involves a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com An alternative approach for determining this compound in clavulanate utilizes a Reagent-Free™ Ion Chromatography (RFIC™) system with an IonPac® AS11 column and suppressed conductivity detection. thermofisher.com This method demonstrated a limit of detection of 0.036 µg/mL and a limit of quantification of 0.12 µg/mL. thermofisher.com
Table 3: Spike Recovery of this compound in Potassium Clavulanate Matrix using HPLC
| Spiked Concentration (µg/mL) | Spiked Concentration (%) | Average Recovery (%) |
|---|---|---|
| 2.0 | 0.40 | 94.1 ± 1.7 |
| 4.0 | 0.80 | 99.0 ± 2.2 |
| 6.0 | 1.2 | 100.0 ± 1.0 |
This compound is a chiral molecule, existing as two enantiomers (R and S forms). The separation of these enantiomers is often necessary in pharmaceutical and biological studies. Preparative HPLC with a chiral stationary phase (CSP) is a powerful technique for isolating individual enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. researchgate.netchromatographyonline.com The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. researchgate.net
For acidic compounds like this compound, anion-exchanger chiral stationary phases have shown excellent performance in enantiomer resolution. chiraltech.com These separations are based on the ionic interaction between the anionic analyte and the chiral selector on the stationary phase. chiraltech.com
Ion Chromatography (IC) for Aqueous Samples
Ion chromatography (IC) is a versatile and robust technique for the analysis of ionic species in aqueous solutions. eag.com For carboxylic acids like this compound, which can exist as anions, IC with suppressed conductivity detection is a highly sensitive and selective method. thermofisher.commetrohm.com This technique is particularly advantageous for complex matrices as it can separate the target analyte from interfering ions. metrohm.com
A specific IC method has been developed for the determination of 2-ethylhexanoic acid as a potential impurity in pharmaceutical ingredients. thermofisher.com This method utilizes a high-capacity anion-exchange column with an electrolytically generated potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. thermofisher.com The direct injection of the aqueous sample without extensive pretreatment simplifies the analytical workflow. thermofisher.com
Key parameters of this IC method are detailed below:
| Parameter | Specification |
| Column | IonPac® AS11 |
| Eluent | Potassium Hydroxide (KOH) |
| Detection | Suppressed Conductivity |
| Sample Preparation | Direct injection of aqueous solution |
The performance of this method was evaluated through rigorous validation, demonstrating its suitability for quantitative analysis. thermofisher.com The established limits of detection (LOD) and quantification (LOQ) are well below the typical acceptance criteria for impurities. thermofisher.com
| Validation Parameter | Result |
| LOD | 0.036 µg/mL |
| LOQ | 0.12 µg/mL |
| Linearity (r²) | >0.999 |
| Accuracy (Recovery) | 94.1% - 100.0% |
| Precision (RSD) | < 2.2% |
Data sourced from a study on 2-ethylhexanoic acid determination in potassium clavulanate. thermofisher.com
Spectroscopic Methods
Spectroscopic techniques are instrumental in elucidating the molecular structure and quantifying this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its carboxylic acid structure. nist.gov
The most prominent features in the FT-IR spectrum of a carboxylic acid are the broad O-H stretching vibration from the carboxyl group and the sharp C=O (carbonyl) stretching vibration. youtube.com
Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxyl) | ~2500-3300 | Broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |
| C-H (Alkyl) | ~2850-2960 | Sharp absorptions corresponding to the stretching vibrations of the ethyl and heptyl chains. |
| C=O (Carbonyl) | ~1700 | Strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid. |
| C-O | ~1210-1320 | Stretching vibration. |
| O-H bend | ~920 | Out-of-plane bending vibration. |
Note: The exact positions of the peaks can vary slightly depending on the sample phase (solid, liquid, gas) and intermolecular interactions. rsc.org
Beyond FT-IR, other advanced spectroscopic methods provide complementary information for the identification and quantification of this compound.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, enabling confirmation of its molecular weight and structural features. nist.govnih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for highly selective and sensitive quantification in complex mixtures. mdpi.comnih.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the alkyl chain and carboxyl group. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom in the molecule. hmdb.ca The predicted ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the alpha-proton, and the various methylene (B1212753) groups in the heptyl chain, with chemical shifts and splitting patterns confirming the connectivity. hmdb.ca
Validation Requirements and Quality Control in Analytical Procedures
The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. researchgate.netresearchgate.netdemarcheiso17025.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. gavinpublishers.comnih.gov For any analytical procedure used to determine this compound, a comprehensive validation study must be performed. demarcheiso17025.comscribd.com
The core parameters that must be evaluated during method validation include: researchgate.netgavinpublishers.com
Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies on spiked samples. researchgate.net For the IC method mentioned, accuracy was demonstrated with average recoveries between 94.1% and 100.0%. thermofisher.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. gavinpublishers.com
Ongoing quality control (QC) is essential to ensure the continued performance of a validated method. This involves the routine analysis of QC samples, monitoring of system suitability parameters, and adherence to established standard operating procedures (SOPs).
Environmental Fate and Ecotoxicology of 2 Ethylheptanoic Acid
Environmental Distribution and Partitioning
2-Ethylheptanoic acid (2-EHA) has been identified in various environmental compartments, primarily due to its use in industrial processes and as a degradation product of common plasticizers. canada.ca Its presence is often linked to wastewater discharges. Data from municipal wastewater treatment plants in Québec, Canada, have shown detectable concentrations of 2-EHA in influents, effluents, and biosolids. canada.ca
In a study of a large physicochemical treatment plant, 2-ethylhexanoic acid was found to be the most concentrated metabolite of plasticizer degradation in the influent, with its concentration decreasing through the treatment process but still being present in the final effluent. This indicates that while some removal occurs, wastewater treatment plants can be a source of 2-EHA into the aquatic environment. The compound has also been detected in the solid residues from treatment processes, including grit, sludge, and scum.
The following table summarizes the concentrations of this compound detected in various environmental media based on available research.
Table 1: Environmental Concentrations of this compound
| Media | Location/Source | Concentration Range |
|---|---|---|
| Wastewater Influent | Montreal, Canada | 36 µg/L |
| Wastewater Effluent | Montreal, Canada | 14.8 µg/L |
| Grit Residues | Wastewater Treatment Plant | Detected |
| Homogenized Sludge | Wastewater Treatment Plant | 12.5–34 mg/kg |
| Surface Water | Canada | Detected |
| Sediment | Canada | Detected |
The environmental mobility and partitioning of this compound are governed by its physicochemical properties. Key factors include its water solubility, tendency to ionize, and its affinity for soil and sediment. canada.ca
2-EHA is a highly soluble substance, which facilitates its transport in aquatic systems. canada.ca Consequently, if released into water, it is expected to predominantly remain in the water column rather than partitioning to sediment. canada.ca This is further influenced by its low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), which suggests a limited affinity for suspended solids and bed sediments. canada.ca
A critical factor for its environmental behavior is its acid dissociation constant (pKa). With an estimated pKa of 4.82, 2-EHA will exist almost entirely in its ionized, anionic form at the pH levels typically found in the environment (pH 6-9). canada.ca This high degree of ionization increases its water solubility and reduces its potential to adsorb to negatively charged organic matter in soil and sediment. canada.ca While it may exhibit some binding to positively charged particles, it is generally expected to be moderately to highly mobile in soils. canada.ca Its low Henry's Law constant also indicates that volatilization from water or moist soil surfaces is not a significant fate process. canada.ca
Table 2: Physicochemical Properties of this compound Influencing Environmental Fate
| Property | Value | Implication for Environmental Mobility |
|---|---|---|
| Water Solubility | 1.4 g/L at 25 °C nih.gov | High mobility in aquatic environments. |
| log Kow | 2.64 nih.gov | Low potential to bioaccumulate in lipid tissues. |
| pKa | 4.82 (estimated) canada.ca | Primarily exists in ionized form, increasing water solubility and mobility. |
| Henry's Law Constant | 4.34 x 10⁻⁷ atm-m³/mol (for DEHA) | Low volatility from water and moist soil. nih.gov |
| Vapor Pressure | 0.03 mmHg nih.gov | Not likely to be found in the atmosphere in significant amounts. |
Biodegradation Pathways and Mechanisms
Empirical and modeled data indicate that this compound biodegrades quickly in the environment under aerobic conditions. canada.ca As a branched-chain fatty acid, its aerobic degradation is expected to proceed through pathways common for such molecules. nih.gov The general mechanism for the aerobic breakdown of fatty acids is β-oxidation. researchgate.net This process involves the sequential shortening of the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. researchgate.net The presence of branching, as in 2-EHA, may influence the rate and specific enzymatic steps involved compared to straight-chain fatty acids, but the fundamental pathway is similar. aropha.com
Under anaerobic conditions, the biodegradation of organic compounds involves a consortium of microorganisms in a multi-step process. nih.gov For fatty acids like 2-EHA, this process generally involves hydrolysis, acidogenesis, acetogenesis, and finally methanogenesis. slideshare.net Research has shown that methanogenic enrichment cultures can readily degrade related compounds. For instance, 2-ethylhexanol is degraded via its corresponding acid, 2-ethylhexanoic acid, to methane (B114726) under methanogenic conditions. nih.gov This suggests that 2-EHA can serve as a substrate for anaerobic microbial communities. The pathway likely involves β-oxidation, similar to aerobic degradation but utilizing different electron acceptors, ultimately leading to the production of methane and carbon dioxide. core.ac.uk
This compound is a known and significant metabolite from the microbial degradation of common diester plasticizers, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA) and di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net These plasticizers are not chemically bound to the polymer matrix and can leach into the environment, where they become available for microbial breakdown. canada.ca
The initial step in the degradation of these plasticizers is the hydrolysis of the ester bonds by microbial enzymes like esterases or lipases. researchgate.net This cleavage releases the alcohol side-chain, 2-ethylhexanol. researchgate.net The released 2-ethylhexanol is then subsequently oxidized by microorganisms to form 2-ethylhexanoic acid. researchgate.net While the plasticizers can be significantly degraded, 2-ethylhexanoic acid has been described as a more persistent metabolite in the environment compared to its parent compounds. researchgate.net
The general pathway is as follows:
Di(2-ethylhexyl) adipate (DEHA) → Mono(2-ethylhexyl) adipate + 2-Ethylhexanol
2-Ethylhexanol → 2-Ethylhexanal (B89479) → 2-Ethylhexanoic acid
This process has been observed in various environments, including within wastewater treatment plants, where the degradation of plasticizers contributes to the levels of 2-EHA found in effluents and sludges.
Environmental Persistence and Bioaccumulation Potential
This compound is not considered to be persistent in the environment. rsc.org Empirical and modeled data indicate that it biodegrades quickly. rsc.org One study demonstrated a high level of aerobic biodegradation, with 99% of the substance degrading in 28 days in domestic sewage, according to the OECD 301 E test. A biodegradation half-life of approximately 5 days has also been reported for this compound when incubated in river sediment, suggesting that biodegradation is a significant environmental fate process.
The potential for this compound to bioaccumulate in organisms is considered low. rsc.org This is supported by a measured octanol-water partition coefficient (log Pow) of 3.0 at 25°C. Based on a log Kow of 2.64, the bioconcentration factor (BCF) in fish has been estimated to be 3, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov Consequently, this compound does not meet the regulatory criteria for bioaccumulation. rsc.org
Ecotoxicological Impact on Aquatic Organisms
This compound is classified as moderately toxic to aquatic organisms, with acute LC50 or EC50 values generally falling between 1.0 mg/L and 100 mg/L. rsc.org The toxicity data for various aquatic species are summarized below.
| Species | Exposure Time | Endpoint | Value (mg/L) | Method/Reference |
| Oryzias latipes (Medaka fish) | 96h | LC50 | > 100 | OECD 203 (read across) nist.gov |
| Daphnia magna (Water flea) | 48h | EC50 | 913 | OECD 202 (read across) nist.gov |
| Desmodesmus subspicatus (Green algae) | 72h | EC50 (Growth rate) | 49.3 | DIN 38412, part 9 nist.gov |
| Pseudokirchneriella subcapitata (Green algae) | 72h | LC50 | 485.1 | OECD 201 (read across) nist.gov |
| D. magna | 48h | LC50 | ≤10.7 | CPOPs (2008) rsc.org |
| Fathead minnow | - | BCFmax. LC50 | ≤19.1 | CPOPs (2008) rsc.org |
| Green alga | 96h | EC50 | 74 | rsc.org |
Chronic toxicity has also been evaluated for several aquatic species.
| Species | Exposure Time | Endpoint | Value (mg/L) | Method/Reference |
| Fish | 30d | ChV (Chronic Value) | 29.4 | calculated nist.gov |
| Fish | 30d | - | 18 | rsc.org |
| Daphnia magna (Water flea) | 21d | NOEC (Reproduction) | 25 | OECD 211 nist.gov |
| Daphnia magna (Water flea) | 21d | NOEC (Reproduction) | 18 | OECD 211 (read across) nist.gov |
| Daphnid | - | - | 14 | rsc.org |
| Desmodesmus subspicatus (Green algae) | 72h | EC10 | 32 | DIN 38412 / part 9 nist.gov |
| Pseudokirchneriella subcapitata (Green algae) | 3d | NOEC (Growth rate) | 130 | OECD 201 (read across) nist.gov |
| Green algae | - | - | 33 | rsc.org |
The impact of this compound on microorganisms has been evaluated, particularly in the context of wastewater treatment. The growth of the bacterium Pseudomonas putida was inhibited with an EC50 value of 112.1 mg/L after 17 hours of exposure. nist.gov
In anaerobic conditions, 2-ethylhexanoic acid, present as its sodium salt, was shown to be biodegradable in a biofilter seeded with anaerobic digester sludge. A removal efficiency of 46.6% was observed with hydraulic retention times of 20 hours to 2 days. nih.gov When the hydraulic retention time was increased to between 3 and 20 days, the influent concentration of 8,200 mg/L was reduced to less than 70 mg/L in the effluent. nih.gov It has also been noted as a recalcitrant degradation product of plasticizers in physicochemical sewage treatment plants.
Biological Interactions and Toxicological Research of 2 Ethylheptanoic Acid
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed research findings specific to the ADME profile of 2-ethylheptanoic acid are not available in the reviewed scientific literature.
Oral Absorption and Plasma Levels
No studies detailing the oral absorption or resulting plasma concentrations of this compound were identified.
Dermal Absorption and Skin Permeation
Specific data on the dermal absorption rates and skin permeation characteristics of this compound are not available.
Inhalation Exposure and Excretion
Research on the toxicokinetics of this compound following inhalation exposure, including its subsequent excretion, has not been published.
Tissue Distribution
There are no available studies that describe the distribution of this compound in various tissues following exposure.
Excretion Pathways (Urinary, Fecal, Respiratory)
The specific pathways and proportions of this compound excretion through urine, feces, or respiration have not been documented.
Metabolic Pathways and Biotransformation
While the metabolism of branched-chain fatty acids is a field of study, specific metabolic pathways and biotransformation products for this compound have not been elucidated in the available literature. Research on its analog, 2-ethylhexanoic acid, indicates that it undergoes processes such as beta-oxidation and glucuronidation. canada.caresearchgate.netnih.govnih.gov However, these specific pathways cannot be directly attributed to this compound without dedicated research.
Glucuronide Conjugation
Glucuronidation represents a significant pathway in the metabolism of this compound (2-EHA). This phase II metabolic reaction involves the conjugation of 2-EHA with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comwikipedia.org This conjugation increases the water solubility of the compound, facilitating its elimination from the body, primarily through urine. wikipedia.org The formation of a glucuronide conjugate of 2-EHA has been identified as a major urinary metabolite in studies conducted on female Fischer 344 rats. nih.gov This process is a common mechanism for the detoxification and excretion of a wide variety of compounds, including fatty acid derivatives. wikipedia.org The addition of the glucuronic acid moiety to the carboxylic acid group of 2-EHA results in the formation of an acyl glucuronide. hyphadiscovery.com While generally considered a detoxification step, some acyl glucuronides can be reactive and may lead to idiosyncratic drug toxicities. hyphadiscovery.com
The process of glucuronidation occurs in two main steps: the synthesis of the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), and the subsequent transfer of the glucuronyl group from UDPGA to the substrate, in this case, 2-EHA. pharmacy180.com This enzymatic reaction is prevalent in the liver but also occurs in other tissues. wikipedia.org
Cytochrome P-450-Dependent Oxidation (ω- and ω-1-oxidation)
Cytochrome P450 (P450) enzymes are a superfamily of proteins that play a crucial role in the phase I metabolism of a wide array of xenobiotics. mdpi.com These enzymes are involved in oxidative reactions, including the hydroxylation of fatty acids at the terminal (ω) and penultimate (ω-1) carbon atoms. While direct evidence detailing the ω- and ω-1-oxidation of this compound by cytochrome P450 is an area of ongoing research, the identification of hydroxylated metabolites suggests the involvement of this pathway. For instance, metabolites such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid have been found in urine following 2-EHA administration in rats, indicating that oxidation occurs along the carbon chain. nih.gov
The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the substrate. nih.gov The precursor to 2-EHA, 2-ethylhexanol, is known to be oxidized to 2-ethylhexanoic acid by P450cam. nih.gov This suggests that the broader metabolic pathway of related compounds involves P450-dependent steps.
Beta-Oxidation and Acetyl-CoA Formation
Beta-oxidation is a primary catabolic pathway for fatty acids, and evidence indicates that this compound undergoes this process. wikipedia.org This metabolic sequence occurs within the mitochondria and involves the sequential cleavage of two-carbon units from the fatty acid chain in the form of acetyl-CoA. microbenotes.comyoutube.com The process consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. microbenotes.comyoutube.com
For 2-EHA, beta-oxidation leads to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. microbenotes.com Studies in humans have shown that the major catabolic route for 2-EHA is indeed beta-oxidation, with 3-oxo-2-ethylhexanoic acid being identified as a dominant urinary metabolite. researchgate.net The formation of this keto acid is consistent with the steps of the beta-oxidation pathway. researchgate.net This metabolic process is crucial for energy homeostasis, particularly during periods of fasting or increased energy demand. nih.gov
Identification of Major Metabolites (e.g., 2-ethyl-1,6-hexanedioic acid, 6-hydroxy-2-ethylhexanoic acid)
Following administration, this compound is metabolized into several key compounds that are subsequently excreted. The major urinary metabolites that have been identified in research studies include:
Glucuronide of this compound: As discussed previously, this is a major conjugate formed to facilitate excretion. nih.gov
2-Ethyl-1,6-hexanedioic acid: This dicarboxylic acid, also known as 2-ethyladipic acid, is a significant metabolite found in the urine of rats treated with 2-EHA. nih.govresearchgate.net
6-Hydroxy-2-ethylhexanoic acid: This is a product of the oxidation of the terminal carbon of the hexanoic acid chain. nih.gov
2-Ethyl-5-hydroxyhexanoic acid: This metabolite results from the oxidation at the fifth carbon position. nih.gov
Ethylketohexanoic acid: Another identified metabolite indicating oxidative processes. nih.gov
3-Oxo-2-ethylhexanoic acid: In humans, this has been identified as a dominant final urinary metabolite, resulting from the beta-oxidation pathway. researchgate.net
The identification of these metabolites provides a comprehensive picture of the metabolic fate of this compound, highlighting the importance of glucuronidation, oxidation, and beta-oxidation in its biotransformation.
| Metabolite | Metabolic Pathway | Reference |
| Glucuronide of 2-EHA | Glucuronide Conjugation | nih.gov |
| 2-Ethyl-1,6-hexanedioic acid | Oxidation | nih.govresearchgate.net |
| 6-Hydroxy-2-ethylhexanoic acid | ω-Oxidation | nih.gov |
| 2-Ethyl-5-hydroxyhexanoic acid | ω-1-Oxidation | nih.gov |
| Ethylketohexanoic acid | Oxidation | nih.gov |
| 3-Oxo-2-ethylhexanoic acid | Beta-Oxidation | researchgate.net |
Metabolic Relationship with 2-Ethylhexanol and Di(2-ethylhexyl)phthalate (DEHP)
This compound is a key metabolite in the biotransformation of two widely used industrial chemicals: 2-ethylhexanol and di(2-ethylhexyl)phthalate (DEHP). nih.gov DEHP, a common plasticizer, is hydrolyzed in the body to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. nih.gov Subsequently, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid. nih.govnih.gov
Immunological Effects
Impact on Reactive Oxygen Species (ROS) Production in Polymorphonuclear Leukocytes (PMNL)
Research has shown that this compound can exert an immunosuppressive effect by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs). nih.gov In in-vitro studies, 2-EHA was found to dose-dependently inhibit the respiratory burst in PMNLs that was induced by formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov
Furthermore, 2-EHA was observed to decrease the oxidative burst triggered by protein kinase C (PKC) activators, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) and dioctanoyl-s,n-glycerol (DIC(8)). nih.gov The mechanism of this inhibition appears to occur after the activation of PKC, as 2-EHA did not affect intracellular calcium levels or inhibit PKC itself. nih.gov These findings indicate that 2-EHA can interfere with the activation of PMNLs to produce ROS, suggesting a potential role in modulating inflammatory responses. nih.gov
| Stimulant | Effect of 2-EHA on ROS Production | Reference |
| Formyl-methionyl-leucyl-phenylalanine (FMLP) | Dose-dependent inhibition | nih.gov |
| Phorbol myristate acetate (PMA) | Decreased oxidative burst | nih.gov |
| Dioctanoyl-s,n-glycerol (DIC(8)) | Decreased oxidative burst | nih.gov |
Effects on Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) represents a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. nih.govmdpi.com These enzymes are involved in a variety of cellular signaling pathways. mdpi.com The activation of PKC is a key step in signal transduction, influencing processes like cell growth, differentiation, and apoptosis. nih.gov Research specifically detailing the direct effects of 2-Ethylhexanoic acid on the activation of Protein Kinase C is not extensively available in the reviewed literature. The primary toxicological concerns of 2-EHA have been focused on other mechanisms, particularly its impacts on development and reproduction.
Carcinogenic Potential
Direct studies on the carcinogenic potential of this compound have not been identified in the reviewed scientific literature. The assessment of its carcinogenic risk is therefore inferred from data on structurally related compounds, primarily 2-ethylhexanol (2-EH), which is metabolized to 2-ethylhexanoic acid in the body.
In a two-year oral gavage study in rats, 2-ethylhexanol did not show evidence of carcinogenicity. This study is considered relevant as exposure to 2-ethylhexanol results in systemic exposure to its metabolite, 2-ethylhexanoic acid.
Research on other compounds containing a 2-ethylhexyl moiety, such as di(2-ethylhexyl)phthalate (DEHP) and di(2-ethylhexyl)adipate (DEHA), has indicated the potential for hepatocellular neoplasms, particularly carcinomas, in mice. DEHP has also been associated with liver neoplasms in rats. These findings have led to the suggestion that compounds with a 2-ethylhexyl group may possess some carcinogenic potential, especially concerning the rodent liver. However, the direct applicability of these findings to this compound is a subject of scientific deliberation, particularly regarding the mechanisms of carcinogenicity and inter-species extrapolation.
The International Agency for Research on Cancer (IARC) has not classified this compound.
Carcinogenicity Studies of 2-Ethylhexanol
| Test Substance | Species | Route of Administration | Duration | Findings |
|---|---|---|---|---|
| 2-Ethylhexanol | Rat | Oral gavage | 2 years | Not carcinogenic |
Occupational and General Population Exposure Studies
Exposure to this compound can occur in both occupational settings and within the general population through various routes.
Occupational Exposure:
Workplace exposure to this compound can happen through inhalation and dermal contact in industries where it is produced or used. It is utilized in the manufacturing of plasticizers, lubricants, paint dryers, and as a corrosion inhibitor.
A field study conducted in Finnish sawmills investigated workers' exposure to a wood preservative containing this compound as an active ingredient. The study concluded that the primary route of exposure was inhalation, as urinary concentrations of this compound correlated with its concentration in the air. The highest exposure levels were found in crane operators, which was attributed to the evaporation of the compound into the ambient air. Dermal absorption was not found to be a significant route of exposure in this setting. Urine samples for monitoring occupational exposure are recommended to be collected immediately after the work shift.
Several occupational exposure limits have been established to protect workers. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) as a Time-Weighted Average (TWA).
Occupational Exposure Limits for this compound
| Organization | Guideline | Value |
|---|---|---|
| ACGIH | TLV-TWA | 5 mg/m³ |
| Ireland | OEL-TWA | 4 mg/m³ |
OEL: Occupational Exposure Limit
General Population Exposure:
The general population may be exposed to this compound through various sources, including:
Consumer Products: It can be found in paints, lacquers, and varnishes. Dermal exposure may occur from the use of interior and exterior household paints.
Food and Drinking Water: Ingestion of contaminated food and drinking water is a potential route of exposure.
Metabolite of Other Chemicals: this compound is a major metabolite of 2-ethylhexanol and a wide range of compounds containing the 2-ethylhexyl group, such as certain plasticizers (e.g., DEHP). Therefore, exposure to these precursor compounds results in internal exposure to this compound. Oxidative and conjugated metabolites of the acid have been identified in the urine of humans exposed to these precursors.
While there is potential for widespread, low-level exposure in the general population, specific biomonitoring data for this compound are not extensively available. A Canadian screening assessment noted that while dermal exposure to its salt, calcium 2-ethylhexanoate (B8288628), may occur from household paints, the exposure of the general population was not of concern at current levels. However, due to its potential for developmental toxicity, an increase in exposure could be a concern.
Summary of Population Exposure to this compound
| Population | Primary Routes of Exposure | Common Sources |
|---|---|---|
| Occupational | Inhalation, Dermal Contact | Manufacturing of plasticizers, lubricants, paint dryers; Use in wood preservatives. |
| General | Ingestion, Dermal Contact | Paints, lacquers, varnishes; Food and drinking water; Metabolite of plasticizers. |
Applications and Advanced Material Science Research
Role in Polymer Science
In the realm of polymer science, 2-ethylheptanoic acid and its derivatives serve critical functions as plasticizers and catalysts, influencing the properties and production of various polymers.
This compound is a key precursor in the synthesis of plasticizers and heat stabilizers for commercially important polymers like Polyvinyl Butyral (PVB) and Polyvinyl Chloride (PVC). atamanchemicals.combisleyinternational.com
PVB Film Plasticizers : Esters derived from this compound are utilized as plasticizers in PVB films. atamanchemicals.combisleyinternational.com A notable example is triethylene glycol bis(2-ethylhexanoate), which is incorporated into PVB interlayers used in laminated safety glass to improve flexibility, processability, and impact resistance. mdpi.com The addition of such plasticizers lowers the glass transition temperature of the PVB, making it suitable for applications in automotive and architectural glazing. mdpi.commdpi.com
PVC Stabilizers : Metal salts of this compound function as heat stabilizers for PVC. atamanchemicals.combisleyinternational.commdpi.com These stabilizers are essential for preventing the thermal degradation of PVC during high-temperature processing. isatis.netalfachemic.com They work by neutralizing hydrogen chloride, which is released during PVC degradation, and by replacing unstable chlorine atoms in the polymer chain. specialchem.com Mixed metal stabilizers, such as calcium/zinc systems, often incorporate carboxylates like 2-ethylhexanoates to improve heat stability and maintain the color of the final PVC product. specialchem.compjsir.org
| Polymer Application | Function of this compound Derivative | Specific Derivative Example |
| Polyvinyl Butyral (PVB) Films | Plasticizer | Triethylene glycol bis(2-ethylhexanoate) |
| Polyvinyl Chloride (PVC) | Heat Stabilizer | Metal salts (e.g., Calcium/Zinc 2-ethylhexanoates) |
Derivatives of this compound also act as catalysts in various polymerization reactions. bisleyinternational.combasf.com The metal complexes of 2-ethylhexanoate (B8288628) can serve as catalysts in oxidation reactions and polymerizations, often functioning as oil drying agents. bisleyinternational.com For instance, they can be used to catalyze the oxidative polymerization of unsaturated bonds in paints and coatings, which promotes faster curing. zsmaterials-sales.com
Lubricant Technology
The unique properties of this compound and its esters make them valuable in the formulation of high-performance lubricants and additives.
This compound is a fundamental raw material for polyol esters, which are used as base fluids in high-performance synthetic lubricants. bisleyinternational.combasf.com These synthetic lubricants are engineered for demanding applications where stability and performance are critical. perstorp.com
Furthermore, the metal salts of this compound are prepared as additives for synthetic lubricants. atamanchemicals.combisleyinternational.com These additives can function as:
Corrosion Inhibitors : They protect metal surfaces from corrosion. atamanchemicals.combisleyinternational.com
Detergents : Metal-containing detergents help to neutralize acids and keep engine components clean by reducing or removing high-temperature deposits. routledge.com
Thickeners : Light metal ethylhexoates are used to convert some mineral oils into greases. atamanchemicals.com
In the oil and gas sector, this compound finds application in drilling, extraction, and support activities. nih.gov It has been shown to be an effective antioxidant for gasoline fuels containing the octane rating additive methylcyclopentadienylmanganese tricarbonyl (MCMT). google.com The addition of this compound to these fuels prevents the oxidation of MCMT, thereby stabilizing the gasoline composition and preventing a decrease in octane rating and the formation of precipitates during storage. google.com
Coatings and Resins
This compound is extensively used in the coatings and resins industry to enhance performance, durability, and resistance. atamanchemicals.combisleyinternational.com
Its primary roles include:
Raw Material for Driers : Metal salts of this compound, such as those of cobalt, manganese, and zinc, are widely used as driers in paints and coatings. atamanchemicals.comzsmaterials-sales.com These driers accelerate the oxidative polymerization process, leading to faster curing times. zsmaterials-sales.com The excellent solubility of these metal salts ensures they mix uniformly within the paint matrix. zsmaterials-sales.com
| Metal Drier | Primary Function in Coatings |
| Cobalt 2-Ethylhexanoate | Surface drying |
| Manganese 2-Ethylhexanoate | Strong oxidation catalysis |
| Zinc 2-Ethylhexanoate | Improves surface properties and stability |
Synthesis of Alkyd Resins : It is used in the synthesis of alkyd resins, where it provides improved resistance to yellowing compared to standard fatty acids. atamanchemicals.combisleyinternational.combasf.com This makes it particularly suitable for stoving enamels and two-component coatings. atamanchemicals.combasf.com
Modifier for Coating Systems : Esters of this compound, which exhibit low volatility and excellent weather resistance, act as modifiers in coatings. zsmaterials-sales.com They can improve the flow properties to reduce brush marks, act as a plasticizing agent to increase film toughness, and boost adhesion between the coating and the substrate. zsmaterials-sales.com
Stabilizer in Coatings : The compound and its metal salts can form stable complexes with metal ions, which helps to prevent pigment sedimentation and phase separation, thereby improving the shelf stability of coatings. zsmaterials-sales.com
Corrosion Inhibition
This compound is a key component in the formulation of corrosion inhibitors, particularly for protecting metals in automotive coolants and antifreeze. bisleyinternational.comgoogle.com It is often used in combination with other compounds to create a synergistic protective package. google.comgoogle.com Research has shown that a combination of benzoic acid and 2-ethylhexanoic acid (a closely related C8 carboxylic acid) provides good protection against the corrosion of various metals, including cast iron and cast aluminum. google.com
The mechanism of inhibition involves the formation of a protective film on the metal surface. nih.gov When used in chamber protection methods for zinc, this compound (EHA) vapor adsorbs onto the metal, forming a film that can be up to 100 nm thick. nih.gov This film provides a protective barrier that shields the metal from the corrosive environment. nih.gov
Furthermore, the anticorrosive action is not solely due to this barrier effect. This compound also actively inhibits the electrochemical processes of corrosion. nih.gov It has the ability to passivate the zinc surface and inhibit its local anionic depassivation, effectively stopping corrosion from initiating. nih.gov In liquid systems like heat transfer fluids, inhibitor packages may combine 2-ethylhexanoic acid with inorganic phosphates, organophosphonates, and polycarboxylic acid salts to achieve broad-spectrum corrosion resistance. google.com
Table 2: Example Components in a Corrosion Inhibitor Package
| Component Family | Specific Example Compound | Role in Inhibition |
|---|---|---|
| Carboxylic Acids | 2-Ethylhexanoic Acid | Film formation, metal passivation |
| Inorganic Phosphates | Dipotassium Phosphate | pH buffering, passivation |
| Organophosphonates | HEDP Salts | Sequestrant, scale inhibition |
Pharmaceutical and Biochemical Applications
This compound and its derivatives serve as precursors or reagents in the synthesis and purification of pharmaceuticals. google.com Its esters, for example, can be used as raw materials in the synthesis of certain antibiotics. made-in-china.com
A notable application is in the purification of clavulanic acid, a potent beta-lactamase inhibitor that is combined with penicillin-type antibiotics to overcome bacterial resistance. thermofisher.com After its production through fermentation, clavulanic acid must be purified and converted into a stable salt form, typically potassium clavulanate. thermofisher.com One method for this purification involves the non-aqueous precipitation of potassium clavulanate by adding a potassium salt of a branched-chain carboxylic acid, such as potassium 2-ethylhexanoate, to the extract. thermofisher.com This process selectively precipitates the desired active pharmaceutical ingredient (API), separating it from impurities.
In pharmaceutical quality control, it is crucial to monitor and quantify any impurities or residual reagents from the manufacturing process. Because this compound is used in the purification of clavulanic acid, it is considered a potential impurity in the final potassium clavulanate API. thermofisher.com
To ensure the purity and safety of the drug product, regulatory bodies like the United States Pharmacopeia (USP) require testing for residual 2-ethylhexanoic acid. thermofisher.com For this purpose, highly pure 2-ethylhexanoic acid is used as an analytical standard. Laboratories use this standard to calibrate analytical instruments, such as gas chromatographs (GC) or ion chromatographs (IC), and to validate their testing methods. thermofisher.com This allows for the accurate quantification of the impurity, ensuring that its levels remain below the acceptance criteria, which for potassium clavulanate is typically 0.8%. thermofisher.com
Table 3: Analytical Method Parameters for 2-Ethylhexanoic Acid Determination
| Parameter | Value / Description | Reference |
|---|---|---|
| Analytical Technique | Ion Chromatography (IC) | thermofisher.com |
| Column | IonPac® AS11 | thermofisher.com |
| Detection | Suppressed Conductivity | thermofisher.com |
| Acceptance Criterion (in Clavulanate) | < 0.8% | thermofisher.com |
This compound is classified as a medium-chain fatty acid. nih.gov However, specific research detailing its biochemical roles, such as acting as a membrane stabilizer or a direct energy source in biological systems, is not extensively documented in available literature. While fatty acids, in general, are fundamental components of cell membranes and are central to energy metabolism, the specific functions and metabolic pathways of exogenously introduced, branched-chain fatty acids like this compound are specialized areas of study.
Other Industrial and Research Applications
This compound is a versatile branched-chain carboxylic acid utilized in a range of industrial and scientific applications due to its unique chemical properties. Its branched structure and medium-chain length contribute to the solubility, stability, and catalytic activity of its derivatives, making it a valuable intermediate in various fields.
In the field of mineral processing, froth flotation is a critical technique for separating valuable minerals from gangue based on differences in their hydrophobicity. Carboxylic acids and their salts, including this compound, can function as collectors or flotation agents. These molecules adsorb onto the mineral surface, rendering it hydrophobic. The non-polar alkyl chain of the acid orients outwards, promoting attachment to air bubbles which then carry the mineral to the surface froth for collection.
In the detergent industry, while the acid itself is not typically a primary surfactant, its derivatives, such as alcohol ethoxylates, are valuable components. For instance, 2-propylheptanol (2-PH), a related C10 fatty alcohol, is used to produce high-performance non-ionic surfactants. Ethoxylates derived from such alcohols are effective degreasers and exhibit a favorable balance of wetting and foaming properties. perstorp.com These characteristics make them suitable for hard surface cleaners used in industrial, janitorial, and household applications. perstorp.com
This compound and its metal salts are integral to the formulation of wood preservatives. The acid reacts with metal compounds, such as those of copper or zinc, to form water-insoluble metal carboxylates. google.com These lipophilic metal complexes are then dissolved in an appropriate carrier and impregnated into wood to protect it from decay caused by fungi and insects. bisleyinternational.comevitachem.comrustoleum.com
Copper(II) 2-ethylhexanoate, a closely related compound, is manufactured from copper(II) hydroxide (B78521) and is known to protect wood against fungal rot, decay, microbes, and insects. bisleyinternational.com A patent for wood preservatives specifically lists this compound as a suitable C5-C20 monocarboxylic acid for reacting with copper compounds to form these protective salts. google.com Similarly, zinc salts like Zinc 2-ethylhexanoate are used for their fungicidal properties and can be found in various preservative formulations. evitachem.comkerton-industry.com
Table 1: Examples of Metal Carboxylates in Wood Preservation
| Compound Name | Metal | Application |
|---|---|---|
| Copper(II) 2-ethylhexanoate | Copper | Fungicide and insecticide for wood protection. bisleyinternational.com |
| Zinc Naphthenate | Zinc | Protects against rot and mildew on exterior lumber. pentox.comrona.ca |
| Zinc 2-ethylhexanoate | Zinc | Heat stabilizer for plastics and wood preservative. evitachem.comkerton-industry.com |
While this compound itself possesses only a mild odor and is not recommended for direct use in fragrances, its ester derivatives are valuable in the perfume industry. thegoodscentscompany.comnih.gov The esterification of carboxylic acids like this compound with various alcohols yields compounds with distinct and often pleasant scents.
A patent for perfume compositions highlights the use of esters of related branched-chain acids, such as 2-methyl-2-ethyl-hexanoic acid, for their natural and persistent fragrances. google.com The patent mentions related compounds like 2-methyl-2-ethyl-heptanoic acid, indicating that esters derived from this structural family are of interest to the fragrance industry. google.com These esters can be blended with other aromatic compounds to create novel perfume compositions for use in cosmetics, soaps, and lotions. google.com
This compound exhibits solubility characteristics that make it useful as a specialty solvent and a reactant for creating soluble compounds. It is largely immiscible in water but soluble in many organic solvents. nih.gov This property is leveraged to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents. These resulting metal complexes can then be used in various organic and industrial chemical syntheses. Its ability to dissolve in organic media makes it a suitable co-solvent or reaction medium for specific chemical processes where a non-aqueous environment is required.
A significant application of this compound is its role as a ligand in coordination chemistry and metal catalysis. The carboxylate group of the acid readily coordinates with metal ions to form stable, charge-neutral organometallic complexes, often referred to as metal soaps or salts. The branched alkyl chain imparts high solubility in nonpolar solvents, a crucial property for catalysts used in organic synthesis.
These metal-ethylhexanoate complexes are widely employed as catalysts in polymerization reactions and as driers in oxidation reactions. For example, tin(II) 2-ethylhexanoate is a well-established catalyst for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). sigmaaldrich.comatamanchemicals.comatamanchemicals.comsigmaaldrich.com Cobalt(II) 2-ethylhexanoate serves as a powerful catalyst, or "drier," in paints and coatings, accelerating the oxidative cross-linking of alkyd resins. sigmaaldrich.comcymitquimica.com2017erp.comnih.gov It is also used as an accelerator for curing unsaturated polyester resins. 2017erp.com
Table 2: 2-Ethylhexanoate Metal Complexes in Catalysis
| Metal Complex | CAS Number | Primary Catalytic Application |
|---|---|---|
| Tin(II) 2-ethylhexanoate | 301-10-0 | Catalyst for ring-opening polymerization (e.g., PLA) and polyurethane production. sigmaaldrich.comatamanchemicals.comatamanchemicals.comtib-chemicals.com |
| Cobalt(II) 2-ethylhexanoate | 136-52-7 | Drier for paints and inks; catalyst for curing polyester resins. sigmaaldrich.com2017erp.comnih.gov |
| Zinc 2-ethylhexanoate | 136-53-8 | Catalyst in polymerization reactions (e.g., polyurethanes); precursor for ZnO nanoparticles. evitachem.comamericanelements.com |
Future Directions and Emerging Research Areas
Development of Greener Synthetic Routes and Sustainable Chemistry
The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. Research into the synthesis of 2-Ethylheptanoic acid reflects this trend, with a significant push towards greener methodologies. Traditional industrial pathways to produce this compound start from n-butyraldehyde, which is derived from propylene (B89431) hydroformylation. These routes involve multiple steps, including aldol (B89426) condensation, hydrogenation, and oxidation.
Recent advancements are centered on improving the efficiency and sustainability of the oxidation step of 2-ethylhexanal (B89479) to 2-Ethylhexanoic acid. An efficient and environmentally friendly method utilizes oxygen or air as the oxidizing agent in the presence of N-hydroxyphthalimide (NHPI) as an organocatalyst. researchgate.netnih.govnih.govresearchgate.net This process, conducted under mild conditions in isobutanol, achieves a high selectivity of over 99% for this compound. researchgate.netnih.govnih.govresearchgate.net The use of oxygen is cost-effective, and the process aligns with the principles of green chemistry by avoiding harsh or toxic oxidizing agents. researchgate.netnih.gov
Another avenue of sustainable chemistry being explored is biocatalysis. The use of enzymes, such as immobilized lipases like Novozym® 435, to catalyze the synthesis of esters from this compound in solvent-free mediums is a promising development. While research has shown that the branched nature of this compound can be challenging for some enzymes, optimizing reaction conditions can lead to high conversion rates. This biocatalytic approach is part of a broader effort to make the production of specialty chemicals more sustainable.
The table below summarizes some of the greener synthetic approaches being investigated.
| Synthetic Approach | Key Features | Advantages |
| Organocatalytic Oxidation | Uses N-hydroxyphthalimide (NHPI) catalyst with oxygen/air. | High selectivity (>99%), mild reaction conditions, cost-effective and environmentally friendly oxidant. researchgate.netnih.govresearchgate.net |
| Biocatalysis | Employs immobilized lipases for ester synthesis. | Solvent-free medium, aligns with green chemistry principles. |
Advanced Understanding of Biological Mechanisms and Structure-Activity Relationships
Understanding the interaction of this compound with biological systems is crucial for assessing its safety and potential therapeutic applications. A significant area of research is its developmental and reproductive toxicity. Studies in rats have indicated that exposure to this compound can lead to developmental toxic effects, including skeletal variations and malformations, sometimes in the absence of maternal toxicity. scispace.comresearchgate.net The lowest observed adverse effect level (LOAEL) for developmental toxicity in one study was reported to be 100 mg/kg bw/day. scispace.com
Recent research has employed advanced methodologies like transcriptional profiling to understand the structure-activity relationships (SAR) of branched carboxylic acids. rsc.orgnih.gov In these studies, this compound (EHA) is compared with valproic acid (VPA), a known developmental toxicant. rsc.org Transcriptional profiling data suggest that acids with 2- or 3-carbon alkyl substituents at the alpha position, such as EHA, produce a transcriptional profile similar to that of VPA. rsc.orgnih.gov This provides a potential mechanistic explanation for its biological activity and helps in refining read-across approaches for toxicological assessments. rsc.org These studies indicate that the length and position of the branched-chain are critical determinants of biological activity.
Further research has explored the immunological effects of this compound, showing that it can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes in vitro, suggesting a potential immunosuppressive effect. nih.gov The developmental toxicity is also thought to be linked, at least in part, to hepatic zinc levels, indicating a mechanism that may be independent of peroxisome proliferation. wikipedia.org
Novel Applications in Nanoscience and Advanced Materials
While this compound itself is not typically a primary component of nanomaterials, its derivatives, specifically metal 2-ethylhexanoates, are proving to be highly valuable precursors in the fields of nanoscience and materials science. researchgate.netwikipedia.orgsigmaaldrich.com These metal-organic compounds are widely used for synthesizing metal oxide nanocrystals and for fabricating high-quality thin films through methods like metal organic deposition (MOD). scispace.comwikipedia.org
Metal 2-ethylhexanoates offer several advantages as precursors: they are generally inexpensive, air-stable, non-toxic, and highly soluble in nonpolar solvents, which is crucial for solution-based processing. wikipedia.orgchemspider.com The medium-length carbon chain of the ethylhexanoate ligand strikes a balance, preventing the insolubility issues of short-chain alkanoates while avoiding the excessive organic content of longer-chain variants. wikipedia.org
Recent research has demonstrated the use of cobalt(II) 2-ethylhexanoate (B8288628) in the solvothermal synthesis of cobalt oxide (CoO) nanooctahedra. scispace.com In this process, the metal-oxygen bond already present in the precursor facilitates the formation of the metal oxide nanocrystals. scispace.com These nanocrystals can be further processed into materials suitable for applications like low-temperature chemical gas sensors. scispace.com The use of metal 2-ethylhexanoates extends to a wide variety of elements, making them versatile building blocks for a range of advanced materials. wikipedia.orgsigmaaldrich.com
| Metal 2-Ethylhexanoate Derivative | Application in Nanoscience/Advanced Materials |
| Cobalt(II) 2-ethylhexanoate | Precursor for the synthesis of CoO nanooctahedra for gas sensing applications. scispace.com |
| Tin(II) 2-ethylhexanoate | Catalyst for the polymerization of polylactide and poly(lactic-co-glycolic acid). chemspider.com |
| Various Metal Ethylhexanoates | Precursors for fabricating high-quality metal oxide thin films and other nanostructures. wikipedia.orgsigmaaldrich.com |
Enhanced Analytical Techniques for Trace Detection and Environmental Monitoring
The increasing use of this compound and its derivatives necessitates the development of sensitive and robust analytical methods for its detection in various matrices. This is crucial for environmental monitoring, food safety, and quality control in industrial processes.
Several advanced analytical techniques have been developed for the quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used method. advatechgroup.com For instance, a method for determining this compound in baby food and fruit juices involves extraction, clean-up, and final analysis by GC-MS using an isotope-labeled internal standard (2-ethylhexanoic-d15-acid) for accurate quantification. advatechgroup.com This method achieves a low detection limit of 20 μg/kg in foodstuff. advatechgroup.com Another GC-based method was developed for determining the compound in the urine of sawmill workers to evaluate occupational exposure, where it is used as a wood preservative.
Ion chromatography (IC) has emerged as a simpler and more efficient alternative to traditional GC methods for certain applications. A Reagent-Free Ion Chromatography (RFIC) system has been successfully used to determine this compound as an impurity in potassium clavulanate, an active pharmaceutical ingredient. chemspider.com This IC method significantly simplifies sample preparation by eliminating the need for solvent extractions, reduces waste, and offers high accuracy and reproducibility. chemspider.com
The table below highlights key analytical techniques for this compound detection.
| Analytical Technique | Matrix | Key Features |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Baby food, fruit juices, PVC gaskets, human urine. | High sensitivity and specificity, uses isotope-dilution for accuracy. advatechgroup.com |
| Reagent-Free Ion Chromatography (RFIC) | Pharmaceutical ingredients (e.g., potassium clavulanate). | Simplified sample preparation, reduced waste, accurate and reproducible. chemspider.com |
Toxicological and Ecotoxicological Risk Assessment Refinements
Refining the toxicological and ecotoxicological risk assessments for this compound is an ongoing priority for regulatory bodies worldwide. These assessments are critical for ensuring human health and environmental safety. Various national and international agencies have conducted screening assessments to characterize the risks associated with this compound and its salts. scispace.comwikipedia.orgsigmaaldrich.com
The primary human health concern identified for this compound is developmental toxicity, based on findings in experimental animals. sigmaaldrich.com Risk assessments consider margins of exposure between estimated human intake from various sources (like consumer products and environmental media) and the effect levels observed in animal studies. sigmaaldrich.com While current exposure levels for the general population are generally considered not to be of concern, the potential for developmental toxicity means that any significant increase in exposure could be a health risk. wikipedia.org
From an ecotoxicological perspective, this compound is found to biodegrade quickly in the environment and has a low potential to accumulate in the lipid tissues of organisms. sigmaaldrich.com It is considered moderately toxic to aquatic organisms. sigmaaldrich.com Risk characterization approaches, such as the ecological risk classification of organic substances (ERC), have been used to evaluate the environmental risk of its derivatives. wikipedia.org These assessments have generally concluded a low potential for ecological risk based on low hazard and low exposure classifications. wikipedia.org
Future refinements in risk assessment will likely incorporate more data from advanced methodologies, such as the transcriptomics and structure-activity relationship studies mentioned earlier, to better predict potential hazards and reduce uncertainties in the assessment process. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethylheptanoic acid in laboratory settings, and how can purity be validated?
- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed esterification followed by hydrolysis. For purity validation, gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to confirm molecular identity and detect impurities. Distillation under reduced pressure (e.g., 188°C at 2 mmHg) can isolate the compound, as noted in the CRC Handbook . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify structural integrity, with peak assignments cross-referenced against published spectral libraries.
Q. How can researchers characterize the physicochemical properties of this compound, and what instruments are essential?
- Methodological Answer : Key properties include density (0.8817 g/cm³ at 20°C), refractive index (1.4100), and solubility profiles (e.g., miscibility in ethanol and ether) . Differential scanning calorimetry (DSC) measures thermal stability, while Karl Fischer titration quantifies water content. Polarimetry is unnecessary due to the compound’s lack of chirality. Data should be compared to standardized values in authoritative databases like the EPA’s chemical registry .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental degradation pathways of this compound?
- Methodological Answer : Controlled photolysis studies under UV light (λ = 254–365 nm) can simulate environmental degradation. Use high-performance liquid chromatography (HPLC) to track degradation products and quantify reaction kinetics. For microbial degradation, anaerobic batch reactors with soil or sediment samples should be analyzed via GC-MS to identify metabolites. Ensure compliance with EPA guidelines for waste management during testing . Statistical models (e.g., pseudo-first-order kinetics) must account for variables like pH and temperature .
Q. How can contradictory data on the acid dissociation constant (pKa) of this compound be resolved across studies?
- Methodological Answer : Discrepancies in pKa values often arise from solvent effects or calibration errors. Conduct potentiometric titrations in standardized ionic strength solutions (e.g., 0.1 M KCl) using a glass electrode calibrated with buffer solutions. Compare results with computational predictions (e.g., COSMO-RS simulations) to validate experimental accuracy. Systematic reviews should assess methodological rigor in prior studies, such as temperature control and purity of reagents .
Q. What strategies are effective for analyzing the compound’s interactions with biological membranes in vitro?
- Methodological Answer : Use fluorescence anisotropy with labeled lipid bilayers to measure membrane fluidity changes. Langmuir-Blodgett troughs can quantify surface pressure-area isotherms to assess insertion efficiency. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293), ensuring replicates (n ≥ 3) and controls for solvent effects. Data interpretation must distinguish between nonspecific membrane disruption and receptor-mediated interactions .
Data Analysis & Reporting
Q. How should researchers handle clustered data when analyzing the environmental persistence of this compound?
- Methodological Answer : Use mixed-effects models to account for nested data structures (e.g., repeated measurements across sampling sites). Principal component analysis (PCA) can reduce dimensionality in metabolite datasets. Raw data must be archived in appendices, with processed results (e.g., half-life calculations) presented in tables following IUPAC guidelines .
Q. What statistical methods are appropriate for validating the reproducibility of synthesis yields?
- Methodological Answer : Apply analysis of variance (ANOVA) to compare yields across experimental batches. Report confidence intervals (95%) and standard deviations. Outliers should be identified via Grubbs’ test and excluded only with mechanistic justification (e.g., catalyst deactivation). Detailed protocols must be included in supplementary materials to enable replication .
Ethical & Safety Considerations
Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in laboratory settings?
- Methodological Answer : OSHA-compliant PPE includes nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Fume hoods with face velocity ≥ 0.5 m/s are required for volatile steps. Spill containment kits must be accessible, and waste disposed via EPA-approved hazardous waste protocols .
Literature Review & Synthesis
Q. How can researchers systematically evaluate the reliability of secondary sources on this compound’s applications?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over non-academic sources. Use PRISMA guidelines for systematic reviews to screen articles for methodological rigor, including sample size justification and conflict-of-interest disclosures . Meta-analyses should weight studies by citation impact and experimental transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
